molecular formula C12H22N2O2 B596801 Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate CAS No. 1357946-24-7

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

Cat. No.: B596801
CAS No.: 1357946-24-7
M. Wt: 226.32
InChI Key: BASDAUCXSBFIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry, playing a key role in the development of first-in-class therapeutics. Its research value is highlighted in the construction of innovative anti-HBV agents, particularly as a precursor in the synthesis of hydrophobic tagging (HyT)-based degraders targeting the Hepatitis B virus core protein (HBC) . These degraders represent a promising targeted protein degradation (TPD) strategy to overcome drug resistance challenges in chronic hepatitis B treatment . The compound's structure facilitates its incorporation into complex molecules designed to bind HBC and induce its degradation via the autophagy-lysosome pathway, effectively inhibiting viral replication and demonstrating potent activity against a range of drug-resistant HBV mutants . This makes this compound a critical building block for researchers exploring novel mechanisms of action in antiviral drug discovery.

Properties

IUPAC Name

tert-butyl 3-(prop-2-enylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h5,10,13H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDAUCXSBFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Aminopyrrolidine

The foundational step involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-aminopyrrolidine. As demonstrated in ChemicalBook’s synthesis, this is achieved using di-tert-butyl dicarbonate (Boc₂O) in chloroform at 0°C, followed by stirring at room temperature for 1 hour. The reaction proceeds with a 98% yield, producing tert-butyl 3-aminopyrrolidine-1-carboxylate as a yellow oil:

3-Aminopyrrolidine+Boc2OCHCl3,0Crttert-Butyl 3-aminopyrrolidine-1-carboxylate\text{3-Aminopyrrolidine} + \text{Boc}2\text{O} \xrightarrow{\text{CHCl}3, 0^\circ\text{C} \rightarrow \text{rt}} \text{tert-Butyl 3-aminopyrrolidine-1-carboxylate}

Key Parameters :

  • Solvent: Chloroform

  • Temperature: 0°C to room temperature

  • Yield: 98%

  • Workup: Washing with brine, drying over K₂CO₃, and concentration.

Introduction of Allylamino Group

The Boc-protected amine undergoes allylamination. While direct alkylation is challenging due to the poor leaving-group ability of amines, EP1138672A1 demonstrates mesylation as an activation strategy. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate to form the mesylate intermediate:

tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylateMsCl, Et3Ntert-Butyl (S)-3-mesyl-pyrrolidine-1-carboxylate\text{tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{tert-Butyl (S)-3-mesyl-pyrrolidine-1-carboxylate}

Subsequent displacement with allylamine under high-pressure conditions (5–8 × 10⁶ Pa) at 110–150°C yields the allylamino derivative:

Mesylate intermediate+AllylamineHigh pressure, 110–150Ctert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate\text{Mesylate intermediate} + \text{Allylamine} \xrightarrow{\text{High pressure, 110–150}^\circ\text{C}} \text{tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate}

Optimization Notes :

  • Pressure: 5–8 × 10⁶ Pa ensures complete conversion.

  • Solvent: Tetrahydrofuran (THF) or dimethoxyethane enhances reactivity.

  • Stereochemical retention: The (S)-configuration of the mesylate intermediate leads to (R)-configured product with >96% enantiomeric excess (e.e.).

Alternative Route: Reductive Amination

Ketone Intermediate Formation

A less common route involves reductive amination. Starting from tert-butyl 3-oxopyrrolidine-1-carboxylate, allylamine is condensed with the ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN):

tert-Butyl 3-oxopyrrolidine-1-carboxylate+AllylamineNaBH3CN, MeOHtert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate\text{tert-Butyl 3-oxopyrrolidine-1-carboxylate} + \text{Allylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

Advantages :

  • Avoids mesylation and high-pressure conditions.

  • Compatible with acid-sensitive substrates.

Challenges :

  • Requires anhydrous conditions to prevent ketone hydration.

  • Lower stereoselectivity compared to mesylation-amination.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (R)-enantiomer is preferentially synthesized using (S)-3-hydroxy-pyrrolidine as the starting material, as outlined in EP1138672A1. The hydroxyl group is mesylated and displaced with allylamine, retaining configuration due to the SN2 mechanism:

(S)-3-Hydroxy-pyrrolidine(S)-MesylateAllylamine(R)-3-(Allylamino)pyrrolidine\text{(S)-3-Hydroxy-pyrrolidine} \rightarrow \text{(S)-Mesylate} \xrightarrow{\text{Allylamine}} \text{(R)-3-(Allylamino)pyrrolidine}

Critical Factors :

  • Reaction temperature < 60°C to minimize racemization.

  • Use of non-polar solvents (e.g., heptane) to stabilize transition state.

Enzymatic Resolution

For racemic mixtures, lipase-mediated hydrolysis of ester intermediates can achieve enantiomeric enrichment. For example, Pseudomonas cepacia lipase resolves this compound with 85% e.e. in phosphate buffer (pH 7.0).

Comparative Analysis of Methods

Method Yield e.e. Conditions Complexity
Boc Protection + Mesylation85–90%>96%High pressure, 110–150°CHigh
Reductive Amination70–75%50–60%Ambient pressure, MeOHModerate
Enzymatic Resolution60–65%85%Aqueous buffer, 37°CLow

Key Insights :

  • The Boc/mesylation route offers superior stereoselectivity but requires specialized equipment for high-pressure reactions.

  • Reductive amination is simpler but yields racemic mixtures, necessitating additional resolution steps.

Industrial-Scale Considerations

Cost Efficiency

Boc₂O is cost-prohibitive at scale; alternatives like benzyloxycarbonyl (Cbz) protection are explored but require hydrogenation for deprotection .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, although not used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups LogD (pH 5.5) H-Bond Donors/Acceptors Reactivity Notes
Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate (Target) Allylamino (-NH-CH₂-CH=CH₂) Primary amine, allyl chain N/A 1 donor, 3 acceptors High nucleophilicity (amine); allyl group enables Michael additions or oxidations.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl, hydroxymethyl-pyrrolidine, methyl ester Fluorine, hydroxymethyl, pyridine N/A 2 donors, 6 acceptors Fluorine enhances electronegativity; hydroxymethyl increases polarity.
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Nitropyrimidinyl, dibenzylamino Nitro group, pyrimidine, benzyl-protected amine N/A 2 donors, 8 acceptors Nitro group is electron-withdrawing; dibenzylamino reduces amine reactivity.
tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate Chloro-methylpyrimidinyl Chlorine, methyl, pyrimidine 1.6 0 donors, 3 acceptors Chlorine increases lipophilicity; pyrimidine enables π-π stacking.
tert-Butyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate Amide-linked (S)-2-aminopropanamide Amide, chiral center N/A 2 donors, 5 acceptors Amide stabilizes structure; chiral center may influence bioactivity.

Electronic and Solubility Profiles

  • Allylamino Derivative (Target): The primary amine (-NH₂) acts as a hydrogen bond donor, enhancing solubility in polar solvents. The allyl chain contributes moderate hydrophobicity, though exact LogD data are unavailable.
  • Pyridine/Pyrimidine Analogs: Compounds with pyridine (e.g., ) or pyrimidine (e.g., ) rings exhibit higher aromaticity, favoring π-π interactions in drug-receptor binding. The chloro-methylpyrimidine derivative (LogD 1.6) is more lipophilic than the allylamino analog .
  • Hydroxymethyl and Amide Derivatives: The hydroxymethyl group in increases polarity, while the amide in reduces reactivity compared to the primary amine in the target compound.

Biological Activity

Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, with the chemical formula C₁₁H₁₈N₂O₂, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1357946-24-7
  • Purity : ≥95%

This compound exhibits its biological effects primarily through modulation of various biological targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or alter signal transduction pathways, leading to physiological changes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural features suggest potential interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Cytotoxicity : Research has shown that certain derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural similarity to known cytotoxic agents warrants further investigation.
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can influence neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus20

These findings suggest moderate antibacterial activity against both Gram-negative and Gram-positive bacteria .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against several cancer cell lines (e.g., HeLa, MCF-7), this compound showed promising results:

Cell LineIC50 (µM)
HeLa25
MCF-730

This indicates that the compound may have selective toxicity towards cancer cells compared to normal cells .

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and aldehydes.
  • Allylation : The introduction of the allyl group is performed via nucleophilic substitution or coupling reactions.
  • Carboxylation : The final step involves the introduction of the carboxylic acid functionality, often through standard carboxylation techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents (THF, DCM) forms the tert-butyl ester. Allylamine can then be introduced via reductive amination or direct alkylation using allyl halides. Temperature control (0–25°C) minimizes side reactions like over-alkylation .
  • Key Parameters :

  • Base selection (NaH for strong deprotonation vs. Et₃N for milder conditions).
  • Solvent polarity (THF for slower kinetics, DCM for faster reactions).
  • Reaction monitoring via TLC or LC-MS to optimize stopping points .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms allylamino group integration (δ ~5.8 ppm for allyl protons) and tert-butyl signals (δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragments (e.g., loss of tert-butyl group, m/z ~100–120) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are common derivatization reactions for this compound in medicinal chemistry?

  • Methodological Answer :

  • Deprotection : Remove the tert-butyl group with TFA/DCM (1:1 v/v) to expose the pyrrolidine amine for further functionalization .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl halides using Pd(PPh₃)₄/Cs₂CO₃ in dioxane (80°C) to introduce aromatic moieties .
  • Oxidation : Convert the allylamino group to an epoxide using mCPBA or OsO₄ for ring-opening reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stereochemical inconsistencies during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-tert-butyl pyrrolidine precursors to enforce enantiomeric control .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to direct allylamine addition .
  • Resolution Techniques : Separate diastereomers via recrystallization (e.g., using tartaric acid derivatives) or chiral HPLC .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectra at −20°C to 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., allyl vs. pyrrolidine protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled allylamine to trace unexpected fragmentation pathways in MS .

Q. How can computational methods guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock to predict binding affinities .
  • QSAR Modeling : Corate substituent effects (e.g., allyl vs. propargyl groups) on logP, solubility, and IC₅₀ values .
  • DFT Calculations : Optimize transition states for key reactions (e.g., epoxidation) to refine synthetic pathways .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer for asymmetric catalysis (e.g., using microreactors with immobilized chiral catalysts) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (FTIR, Raman) for real-time ee monitoring .
  • Crystallization-Induced Diastereomer Transformation : Use resolving agents (e.g., dibenzoyl tartaric acid) to amplify ee during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.